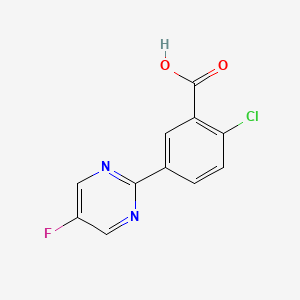
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid
概要
説明
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly noted for its role in the development of benzamide scaffolds, which are potent antagonists against P2X7 receptors . This compound is characterized by its unique structure, which includes a chloro and fluoropyrimidine moiety attached to a benzoic acid core.
作用機序
Target of Action
The primary target of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is the P2X7 receptor . This receptor plays a crucial role in various cellular processes, including inflammation and apoptosis.
Mode of Action
This compound interacts with the P2X7 receptor as an antagonist . By binding to this receptor, it inhibits its activation, leading to a decrease in the receptor’s downstream effects.
Biochemical Pathways
The inhibition of the P2X7 receptor by this compound affects several biochemical pathways. These include the inflammatory response and apoptotic pathways . The compound’s action can lead to a reduction in inflammation and cell death.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and a decrease in cell death . These effects are due to the compound’s antagonistic action on the P2X7 receptor.
生化学分析
Biochemical Properties
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of benzamide scaffolds that act as potent antagonists against P2X7 receptors . These receptors are involved in various physiological and pathological processes, including inflammation and pain. The compound interacts with enzymes such as kinases and proteins involved in signal transduction pathways. For instance, it is used in the synthesis of inhibitors for the JAK2 kinase, which is crucial in the signaling pathways of various cytokines and growth factors .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with P2X7 receptors can lead to changes in calcium ion flux, which is essential for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation . Additionally, its role in inhibiting JAK2 kinase affects the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to P2X7 receptors by binding to the receptor site, thereby preventing the activation of the receptor by its natural ligand . This inhibition can reduce the inflammatory response and pain perception. Furthermore, the compound inhibits JAK2 kinase by binding to its active site, blocking the phosphorylation of downstream signaling molecules and ultimately altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target receptors and enzymes, leading to prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target receptors and enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation into active or inactive metabolites . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic profile. Additionally, the compound’s interaction with metabolic cofactors can alter metabolic flux and metabolite levels, impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects. The compound’s ability to cross cellular membranes and reach intracellular targets is crucial for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and receptors located in these organelles, thereby modulating cellular processes such as protein synthesis and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid typically involves the reaction of 5-fluoro-2-amino pyrimidines with various amines in the presence of potassium carbonate (K₂CO₃). This reaction forms a C-N bond, resulting in the desired product . The reaction conditions generally include:
Reagents: 5-fluoro-2-amino pyrimidines, amines, potassium carbonate
Solvent: Often an organic solvent like dimethylformamide (DMF)
Temperature: Elevated temperatures to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products
Substitution Reactions: Products include various substituted benzoic acids.
Coupling Reactions: Products include complex organic molecules with extended aromatic systems.
科学的研究の応用
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of receptor antagonists, particularly P2X7 receptors.
Medicine: Potential use in the development of therapeutic agents targeting specific receptors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares a similar pyrimidine structure but lacks the benzoic acid moiety.
5-Fluoro-2-amino pyrimidines: Used as starting materials in the synthesis of 2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid.
Uniqueness
This compound is unique due to its dual functional groups (chloro and fluoropyrimidine) attached to a benzoic acid core, making it a versatile intermediate in organic synthesis and a potent receptor antagonist .
特性
IUPAC Name |
2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O2/c12-9-2-1-6(3-8(9)11(16)17)10-14-4-7(13)5-15-10/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPXIXAIKOZGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


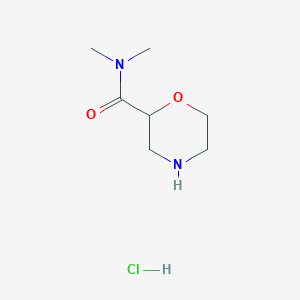
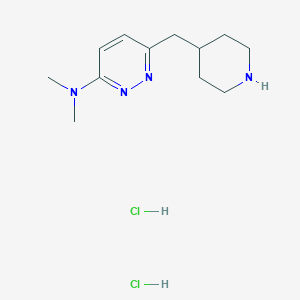
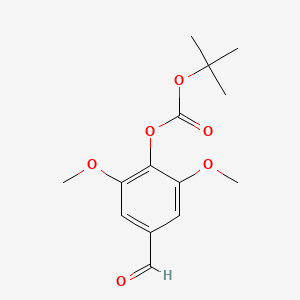
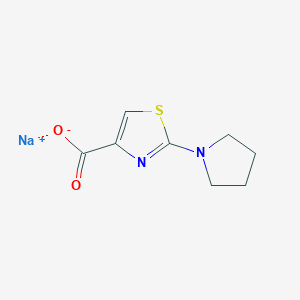
![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)


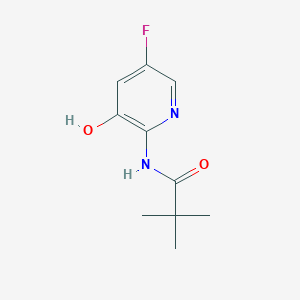
![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)
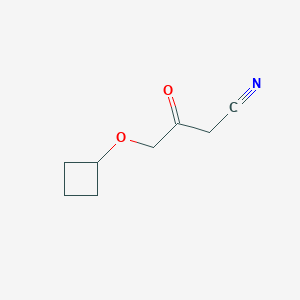
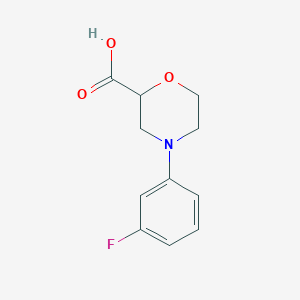
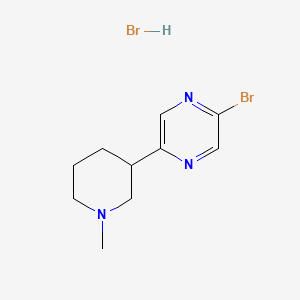
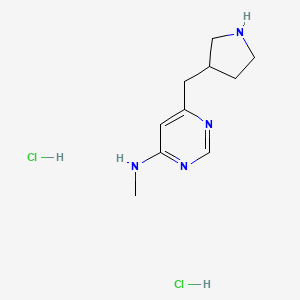
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402712.png)
